molecular formula C8H3ClF6 B6342606 2,3,6-Trifluoro-4-(trifluoromethyl)benzyl chloride;  98% CAS No. 1262415-50-8

2,3,6-Trifluoro-4-(trifluoromethyl)benzyl chloride; 98%

Cat. No. B6342606
CAS RN: 1262415-50-8
M. Wt: 248.55 g/mol
InChI Key: SMFIFPQSYHEFEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,6-Trifluoro-4-(trifluoromethyl)benzyl chloride, abbreviated as TFMB, is a trifluoromethylbenzyl chloride compound with a 98% purity level. It is a colorless, flammable liquid with a strong, pungent odor. TFMB is used in a variety of applications, including organic synthesis, pharmaceuticals, and agrochemicals. In

Scientific Research Applications

TFMB is used in a variety of scientific research applications. It is used as a starting material for the synthesis of pharmaceutical intermediates, such as trifluoromethyl-substituted benzyl esters, which are used to synthesize drugs such as cholesterol-lowering agents and antifungal agents. TFMB is also used in the synthesis of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

TFMB is a trifluoromethylbenzyl chloride compound, which means it is an alkylating agent. Alkylating agents are known to be carcinogenic and mutagenic, meaning they can cause cancer and mutations in cells. TFMB is able to react with nucleophiles, such as proteins and DNA, and can form covalent bonds with them. This can cause mutations in the proteins and DNA, which can lead to cancer and other diseases.
Biochemical and Physiological Effects
TFMB is a carcinogenic compound, meaning it can cause cancer. It can also cause mutations in cells and DNA, which can lead to genetic disorders. TFMB is also toxic to the liver, kidneys, and other organs. It can also cause skin and eye irritation.

Advantages and Limitations for Lab Experiments

The advantages of using TFMB in lab experiments include its high purity level, its low cost, and its availability. It is also easy to store and handle. The limitations of using TFMB in lab experiments include its carcinogenic and mutagenic properties, its toxicity, and its flammability.

Future Directions

There are many potential future directions for the use of TFMB. It could be used to synthesize new pharmaceuticals and agrochemicals, or as a starting material for the synthesis of other compounds. It could also be used to study the effects of alkylating agents on cells and DNA. Additionally, it could be used to develop new methods of synthesizing trifluoromethylbenzyl compounds.

Synthesis Methods

TFMB can be synthesized through the Friedel-Crafts alkylation of trifluoromethylbenzene with 1-chloro-2,3,6-trifluorobutane. The reaction is conducted in a solvent such as toluene and an acid catalyst such as anhydrous aluminum chloride. The yield of the reaction is typically around 90%.

properties

IUPAC Name

2-(chloromethyl)-1,3,4-trifluoro-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF6/c9-2-3-5(10)1-4(8(13,14)15)7(12)6(3)11/h1H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFIFPQSYHEFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)CCl)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-1,3,4-trifluoro-5-(trifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.